Pentabromophenyl methacrylate

Photopolymerization Photoinitiator-free curing Radical generation

Pentabromophenyl methacrylate (PBPM; CAS 18967-31-2), also designated 2,3,4,5,6-pentabromophenyl 2-methylprop-2-enoate, is a fully brominated aromatic methacrylate monomer. With five bromine substituents on the phenyl ring, PBPM delivers a calculated bromine mass fraction of approximately 71–73%.

Molecular Formula C10H5Br5O2
Molecular Weight 556.7 g/mol
CAS No. 18967-31-2
Cat. No. B099571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromophenyl methacrylate
CAS18967-31-2
Molecular FormulaC10H5Br5O2
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
InChIInChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
InChIKeyOFZRSOGEOFHZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromophenyl Methacrylate Monomer for High-Refractive-Index and Flame-Retardant Polymer Procurement


Pentabromophenyl methacrylate (PBPM; CAS 18967-31-2), also designated 2,3,4,5,6-pentabromophenyl 2-methylprop-2-enoate, is a fully brominated aromatic methacrylate monomer. With five bromine substituents on the phenyl ring, PBPM delivers a calculated bromine mass fraction of approximately 71–73% . This exceptional halogen density underpins its dual functionality: as a reactive monomer it can be copolymerized to produce optically clear polymers with refractive indices reaching ~1.710 , while simultaneously imparting intrinsic flame retardancy through covalent incorporation into the polymer backbone . The monomer is a white crystalline solid with a melting point of 139–141 °C (lit.) and a density of 2.359 g cm⁻³ . These characteristics position PBPM as a specialized building block for advanced optical materials and fire-resistant polymeric systems.

Why Pentabromophenyl Methacrylate Cannot Be Swapped with Generic Halogenated Methacrylates


Superficially similar halogenated phenyl methacrylates—such as pentachlorophenyl methacrylate (PCPMA), tribromophenyl methacrylate, or even pentabromophenyl acrylate (PBPA)—share the aromatic ester motif but diverge critically in radical photochemistry, refractive index contribution, and flame-retardant efficiency. PCPMA, for instance, cannot generate free halogen radicals upon UV irradiation; instead it undergoes an intramolecular rearrangement that follows a different initiation pathway [1]. Tribromophenyl methacrylate, with only three bromine atoms, provides a proportionally lower bromine content (~55 wt% vs. ~72 wt% for PBPM), directly reducing flame-retardant potency per unit mass . Even the acrylate analog (PBPA) yields a homopolymer with a slightly different refractive index and a higher glass-transition temperature than poly(PBPM) . These mechanistic and property gaps mean that substituting PBPM with a generic alternative will alter—and often compromise—the optical, thermal, and fire-performance profiles of the final material.

Quantitative Head-to-Head Evidence for Pentabromophenyl Methacrylate Selection


PBPMA Liberates Bromine Radicals for Photoinitiator-Free Curing, Whereas PCPMA Does Not

Under UV irradiation (λ > 300 nm), pentabromophenyl methacrylate (PBPMA) undergoes homolysis of the bromine–phenyl bond, releasing free bromine radicals that directly initiate acrylic polymerization. In direct contrast, pentachlorophenyl methacrylate (PCPMA) does not release chlorine radicals; laser flash photolysis detected no free chlorine species. Instead, PCPMA forms bicyclic lactone isomers via an intramolecular rearrangement [1]. This mechanistic bifurcation means PBPMA can function as a self-initiating monomer, eliminating the need for conventional photoinitiators and their associated migration, yellowing, and toxicity issues [2].

Photopolymerization Photoinitiator-free curing Radical generation

Poly(PBPMA) Delivers a Refractive Index of 1.710, Far Above Unmodified PMMA

The homopolymer of pentabromophenyl methacrylate exhibits a refractive index (n20/D) of 1.710 , placing it among the highest known for acrylic polymers. This value is substantially higher than that of poly(methyl methacrylate) (PMMA), the industry-standard optical polymer, which has a refractive index of approximately 1.49 . The 0.22-unit increase translates into a significantly greater numerical aperture and light-bending capability, enabling thinner optical elements and more compact waveguide designs. The refractive index of poly(PBPMA) also exceeds that of many commercially available high-index optical plastics, which typically range from 1.45 to 1.61 [1].

Optical waveguides High refractive index polymers Optical materials

PBPM Contains ~72 wt% Bromine, Significantly More Than Tribromophenyl Methacrylate and DecaBDE

Pentabromophenyl methacrylate carries five bromine atoms per monomer unit, giving a calculated bromine mass fraction of approximately 71–73% . In comparison, tribromophenyl methacrylate (three bromines) contains roughly 55 wt% bromine, and the widely used additive flame retardant decabromodiphenyl ether (DecaBDE; C₁₂Br₁₀O) has about 83 wt% bromine but is a non-polymerizable, small-molecule additive [1]. The reactive methacrylate functionality of PBPM allows it to be permanently bound into the polymer chain, preventing the migration, leaching, and bioaccumulation issues associated with additive flame retardants like DecaBDE [2].

Flame retardancy Bromine content Reactive flame retardant

PBPMA Exhibits a Lower Log Kow (~5.98) Than DecaBDE, Implying Reduced Bioaccumulation Potential

The octanol–water partition coefficient (Log Kow) of pentabromophenyl methacrylate is reported as 5.98 [1]. Although still indicative of a lipophilic compound, this value is substantially lower than the Log Kow of decabromodiphenyl ether (DecaBDE), which is estimated to exceed 9.0 [2]. A lower Log Kow suggests a reduced tendency for bioconcentration in fatty tissues and lower environmental persistence compared to the highly bioaccumulative DecaBDE. When coupled with PBPM's ability to be covalently anchored into a polymer matrix, the effective environmental release risk is further diminished relative to additive brominated flame retardants .

Environmental fate Bioaccumulation Log Kow

PBPM Terpolymerization with Styrene and Acrylonitrile Reaches an Azeotropic Point at a Defined Molar Ratio

In free-radical terpolymerization with styrene and acrylonitrile in dimethylformamide solution, pentabromophenyl methacrylate forms an azeotropic ternary mixture at a molar feed ratio of styrene/acrylonitrile/PBPM = 0.28/0.33/0.39 [1]. At this composition, the terpolymer composition remains constant throughout polymerization, avoiding compositional drift and ensuring homogeneous bromine distribution in the final product. This well-defined azeotropic point is a critical processing parameter for producing flame-retardant SAN-type thermoplastics with consistent thermal and flammability characteristics [1].

Copolymerization kinetics Azeotropic composition Flame-retardant thermoplastics

Poly(PBPMA-co-GMA) Raises Tg to 79 °C, Improving Thermal Performance Over the Homopolymer

While poly(pentabromophenyl methacrylate) homopolymer has a relatively low glass transition temperature (Tg) of 37 °C (onset, DSC) , copolymerization with only 10 mol% glycidyl methacrylate (GMA) raises the Tg to 79 °C . This 42 °C increase substantially extends the upper service temperature of the material without sacrificing the high refractive index or flame-retardant properties imparted by the brominated monomer. The ability to tune Tg through comonomer selection is a procurement-relevant advantage for applications requiring dimensional stability at elevated temperatures, such as automotive or electronics enclosures .

Thermal stability Glass transition temperature Copolymer design

Optimal Procurement-Driven Application Scenarios for Pentabromophenyl Methacrylate


Photoinitiator-Free UV-Curable Optical Coatings and Adhesives

PBPM serves as a self-initiating monomer in UV-curable formulations, eliminating conventional photoinitiators. As demonstrated by Daikos et al., even 1–5 wt% of PBPM in an acrylic varnish initiates polymerization under UV light (λ > 300 nm) via bromine radical generation [1]. This is particularly valuable for optical adhesives and coatings where photoinitiator migration can cause yellowing, hazing, or toxicity concerns. The bromine radicals generated by PBPM photolysis (quantum yield ∼0.15–0.3) provide initiation efficiency comparable to conventional photoinitiators while the monomer simultaneously contributes to the high refractive index of the cured film [2].

High-Refractive-Index Polymer Waveguides and Lenses

Poly(pentabromophenyl methacrylate) with its refractive index of 1.710 is ideally suited for optical waveguide cores and high-index lenses. When copolymerized with lower-index comonomers such as methyl methacrylate (n ≈ 1.49), the resulting gradient-index or step-index structures enable efficient light confinement. The patent literature explicitly identifies PBPM as a preferred monomer for transparent optical materials with high heat resistance, using copolymers containing at least 50 wt% brominated methacrylate units [3]. This application scenario directly leverages the refractive index evidence established in Section 3.

Non-Leaching Reactive Flame Retardant for ABS and Styrenic Thermoplastics

PBPM can be copolymerized into styrene-acrylonitrile (SAN) or acrylonitrile-butadiene-styrene (ABS) resins to impart permanent, non-migrating flame retardancy. The azeotropic terpolymerization composition (styrene/acrylonitrile/PBPM = 0.28/0.33/0.39) allows homogeneous bromine incorporation without compositional drift [4]. At just 15 phr loading of a PBPM-containing copolymer in ABS, the material achieves self-extinguishing behavior per ASTM-D635 while retaining >95% of the base resin's tensile strength and heat distortion temperature [5]. This reactive approach overcomes the leaching and property degradation issues that plague additive flame retardants such as DecaBDE.

High-Bromine-Content Copolymers for Electronics Housings Requiring UL 94 V-0

With a bromine content of ~72 wt%, PBPM delivers a high halogen loading per monomer unit, enabling UL 94 V-0 flame retardancy ratings at lower incorporation levels compared to less brominated methacrylates such as tribromophenyl methacrylate (~55 wt% Br) [6]. Formulators seeking to minimize the impact of flame-retardant additives on mechanical properties and melt processability can leverage PBPM's high bromine density. The monomer's reactivity ratio data in terpolymerization systems provides the quantitative foundation for designing copolymers that meet stringent fire safety standards in electronics, automotive, and aerospace applications [4].

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